molecular formula C19H20N2O4 B11113199 N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11113199
M. Wt: 340.4 g/mol
InChI Key: JHPLWMFQDIWXDK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the methoxyethyl group. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged to create advanced polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-25-11-10-20-18(23)15-12-14-16(8-5-9-17(14)22)21(19(15)24)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,20,23)

InChI Key

JHPLWMFQDIWXDK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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